3-Hydroxy-4-methyl-5-nitrobenzoic acid
Overview
Description
3-Hydroxy-4-methyl-5-nitrobenzoic acid is an organic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methyl-5-nitrobenzoic acid typically involves the nitration of 3-hydroxy-4-methylbenzoic acid. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous process involving the nitration of the precursor compound under controlled conditions. This ensures a consistent and high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methyl-5-nitrobenzoic acid can undergo several types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Substitution: Substitution reactions often involve halogenation, where halogens like chlorine (Cl₂) or bromine (Br₂) are used.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or hydroxylamines.
Substitution: Halogenation can result in the formation of halogenated derivatives.
Scientific Research Applications
3-Hydroxy-4-methyl-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in biochemical studies to understand the effects of nitro groups on biological systems.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Hydroxy-4-methyl-5-nitrobenzoic acid is similar to other nitrobenzoic acids, such as 2-nitrobenzoic acid and 4-nitrobenzoic acid. its unique combination of hydroxyl and methyl groups distinguishes it from these compounds, providing distinct chemical and biological properties.
Comparison with Similar Compounds
2-Nitrobenzoic acid
4-Nitrobenzoic acid
3-Nitrobenzoic acid
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Properties
IUPAC Name |
3-hydroxy-4-methyl-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXQJFFUMZMILL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332585 | |
Record name | 3-hydroxy-4-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54591-64-9 | |
Record name | 3-hydroxy-4-methyl-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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